3-Amino-1-adamantanol
Overview
Description
3-Amino-1-adamantanol is a compound derived from adamantane, a bulky, diamondoid hydrocarbon known for its stability and unique structure. The presence of an amino group in the 3-Amino-1-adamantanol molecule adds to its reactivity and potential for various chemical applications, particularly in medicinal chemistry due to its structural resemblance to biologically active molecules .
Synthesis Analysis
The synthesis of 3-Amino-1-adamantanol has been achieved through different methods. One approach involves the Ritter reaction, hydrolysis, neutralization, and reduction reactions starting from adamantane carboxylic acid, achieving a total yield of 43% . Another method for synthesizing adamantane derivatives, such as 2-(adamant-2-yl)-3-aminopropanoic acid, involves a three-step process with a very good overall yield, starting from ethyl adamant-2-ylidenecyanoacetate .
Molecular Structure Analysis
The molecular structure of 3-Amino-1-adamantanol and related compounds has been characterized using various analytical techniques. Elemental analysis, infrared spectroscopy (IR), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy have been employed to confirm the structures of these molecules . The crystal structure of related adamantane derivatives has also been determined, providing insight into the three-dimensional arrangement of atoms within these compounds .
Chemical Reactions Analysis
Adamantane derivatives, including 3-Amino-1-adamantanol, can undergo a variety of chemical reactions due to the presence of functional groups such as amino and hydroxyl groups. For instance, the reaction of 1-[4-(1-adamantyl)phenoxy]glycidyl ether with amines leads to the formation of 1-[4-(1-adamantyl)phenoxy]-3-alkyl(dialkyl)amino-2-propanols, which exhibit high levels of antimicrobial activity . The versatility of adamantane derivatives in chemical reactions is further demonstrated by the synthesis of 1,3-bis(4-aminophenyl) adamantane through Friedel-Crafts alkylation followed by hydrolysis .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Amino-1-adamantanol have been studied, including its solubility in various solvent mixtures. Calculations on the solubility of 3-Amino-1-adamantanol in ethanol and water binary solvent mixtures at different temperatures have been reported, along with the computation of some thermodynamic parameters . These properties are crucial for understanding the behavior of the compound in different environments and for its application in various fields, such as pharmaceuticals and materials science.
Scientific Research Applications
Application 1: Synthesis of Antihyperglycemic Inhibitors
- Scientific Field : Pharmaceutical Chemistry
- Summary of the Application : 3-Amino-1-adamantanol is used in the synthesis of antihyperglycemic inhibitors . These inhibitors are used in the management of diabetes mellitus .
Application 2: Pharmacokinetic Studies
- Scientific Field : Pharmacokinetics
- Summary of the Application : 3-Amino-1-adamantanol is used in pharmacokinetic studies . Specifically, it has been used in the simultaneous determination of metformin, vildagliptin, and 3-amino-1-adamantanol in human plasma .
- Methods of Application or Experimental Procedures : A new fast ultraperformance liquid chromatography method with tandem mass detection (UPLC–MS/MS) was developed for the simultaneous determination of metformin, vildagliptin, and 3-amino-1-adamantanol in human plasma . The injection volume was 10 μL and electrospray positive ionization was applied . Extraction from human plasma was carried out by acid precipitation of plasma proteins using pregabalin as an internal standard .
- Results or Outcomes : The developed method is valid, fast, and simple and was successfully applied in pharmacokinetic studies in human volunteers .
Safety And Hazards
3-Amino-1-adamantanol is classified as Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3, meaning it can cause eye irritation, skin irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .
properties
IUPAC Name |
3-aminoadamantan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO/c11-9-2-7-1-8(3-9)5-10(12,4-7)6-9/h7-8,12H,1-6,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWPIPTNBOVJYAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00349729 | |
Record name | 3-Amino-1-adamantanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00349729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-adamantanol | |
CAS RN |
702-82-9 | |
Record name | 3-Amino-1-adamantanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=702-82-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Amino-1-adamantanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00349729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1S,3R,5R,7S)-3-Aminoadamantan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.936 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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